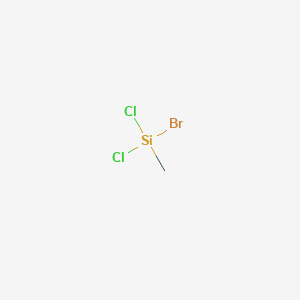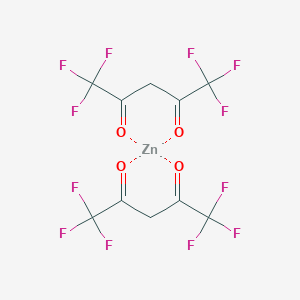
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone, is a chemical compound with the molecular formula C5H2F6O2 and a molecular weight of 208.06 g/mol . This compound is characterized by the presence of six fluorine atoms, making it highly fluorinated. It is commonly used as a chelating ligand in coordination chemistry and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be synthesized through several methods. One common method involves the reaction of hexafluoroacetone with acetylacetone in the presence of a base. The reaction typically proceeds as follows:
CF3COCF3+CH3COCH2COCH3→CF3COCH2COCF3+H2O
This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,1,1,5,5,5-hexafluoropentane-2,4-dione involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Chelation: It forms stable chelate complexes with metal ions such as copper (II), nickel (II), and cobalt (II).
Hydration: On hydration, it yields 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 1,1,1,5,5,5-hexafluoropentane-2,4-dione include metal salts, bases, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from reactions involving 1,1,1,5,5,5-hexafluoropentane-2,4-dione include metal-chelate complexes, substituted derivatives, and hydrated forms .
Scientific Research Applications
1,1,1,5,5,5-Hexafluoropentane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione primarily involves its ability to form stable chelate complexes with metal ions. The fluorine atoms enhance the electron-withdrawing properties of the compound, making it an effective ligand. The chelation process involves the coordination of the oxygen atoms in the dione moiety with the metal ion, forming a stable ring structure .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropentane-2,4-dione: Similar in structure but with fewer fluorine atoms, resulting in different chemical properties.
Acetylacetone: Lacks fluorine atoms, making it less electron-withdrawing and less effective as a chelating ligand.
Uniqueness
1,1,1,5,5,5-Hexafluoropentane-2,4-dione is unique due to its high fluorine content, which imparts distinct electronic properties and enhances its ability to form stable metal-chelate complexes. This makes it particularly valuable in applications requiring strong and stable coordination with metal ions .
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;zinc |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPKQTPPBRODMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Zn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F12O4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-70-3 |
Source


|
| Record name | NSC177682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


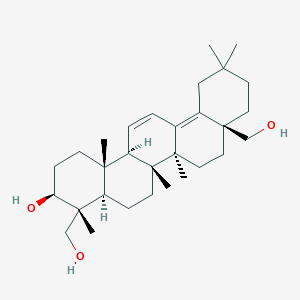
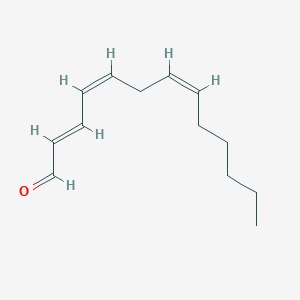
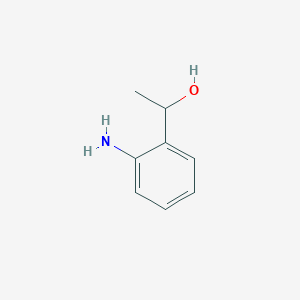
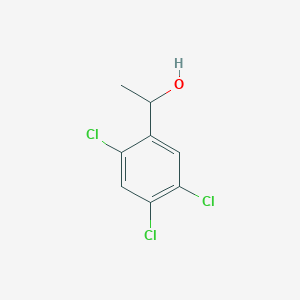
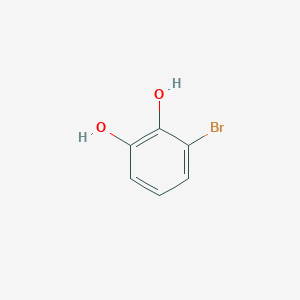

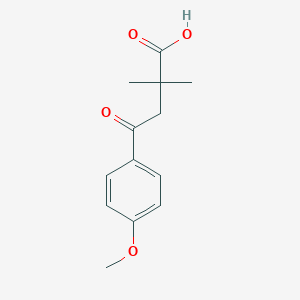
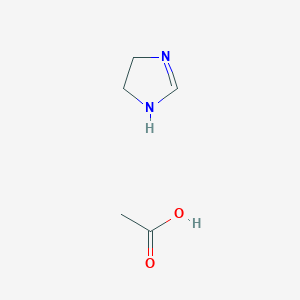
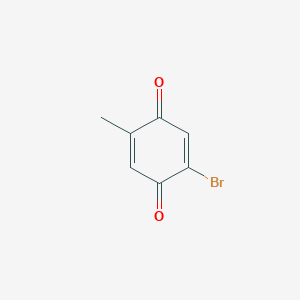
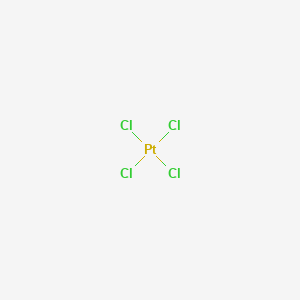
![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
